molecular formula C14H23B B14528238 9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane CAS No. 62459-81-8

9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane

Cat. No.: B14528238
CAS No.: 62459-81-8
M. Wt: 202.15 g/mol
InChI Key: CPLUOXGCKOTFKQ-UHFFFAOYSA-N
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Description

9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane is an organoboron compound known for its unique structure and reactivity. This compound is part of the borabicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework containing a boron atom. The presence of the hex-1-yn-1-yl group adds to its versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal alkynes. One common method is the reaction of phenylacetylene with pinacolborane in the presence of 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and heating the mixture to around 65°C to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydroboration: Pinacolborane, THF, 65°C.

    Oxidation: Hydrogen peroxide, basic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

Scientific Research Applications

9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane primarily involves the formation of boron-carbon bonds through hydroboration. The boron atom in the compound acts as an electrophile, reacting with the π-electrons of alkenes or alkynes to form a boron-carbon bond. This intermediate can then undergo further transformations, such as oxidation or substitution, to yield various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hex-1-yn-1-yl group in 9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane provides unique reactivity compared to other borabicyclo[3.3.1]nonane derivatives. This group allows for additional functionalization and enhances the compound’s versatility in organic synthesis.

Properties

CAS No.

62459-81-8

Molecular Formula

C14H23B

Molecular Weight

202.15 g/mol

IUPAC Name

9-hex-1-ynyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C14H23B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h13-14H,2-4,6-11H2,1H3

InChI Key

CPLUOXGCKOTFKQ-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)C#CCCCC

Origin of Product

United States

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